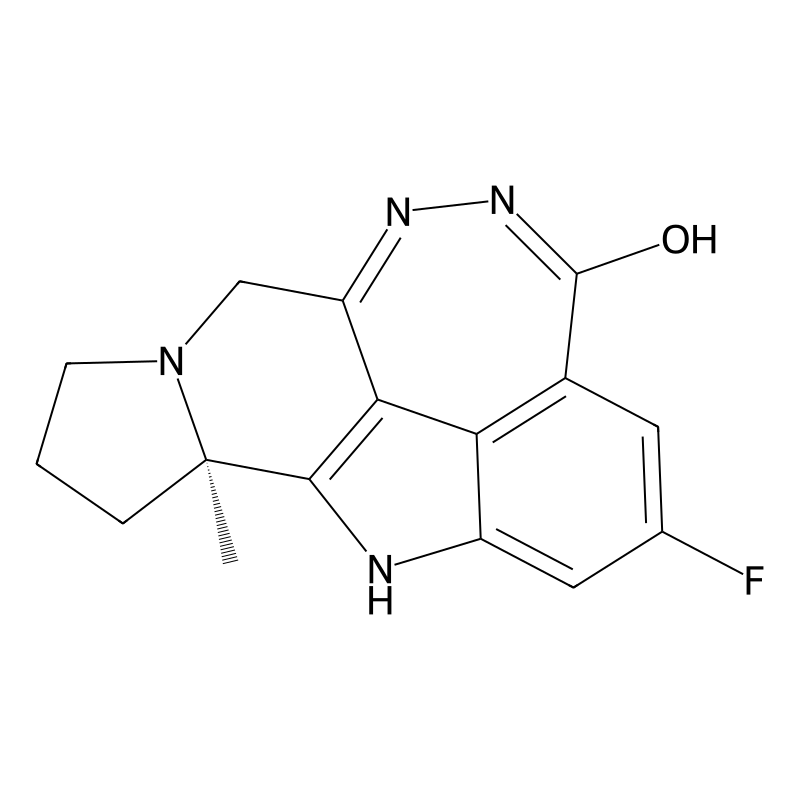

Pamiparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pamiparib mechanism of action PARP trapping

PARP Trapping and its Cytotoxic Effects

PARP trapping is now recognized as a critical contributor to the cytotoxicity of PARP inhibitors, potentially more so than catalytic inhibition alone. [1] The following diagram illustrates the key concepts of this mechanism.

Diagram of PARP Trapping Mechanism.

The potency of PARP trapping varies significantly among different clinical PARP inhibitors. Research indicates that the strength of this effect is governed by the inhibitor's dissociation rate constant from the PARP-DNA complex, and does not directly correlate with their catalytic inhibitory properties. [1] [2] A comparative analysis suggests a trapping potency rank of MK-4827 > Olaparib ≫ Veliparib. [1] While a direct quantitative comparison for this compound is not fully established in the provided search results, its design and preclinical profile position it as a potent trapper. [3]

Key Experimental Protocols for Studying the Mechanism

To investigate the mechanisms of PARP inhibitors like this compound, researchers employ a range of biochemical and cellular assays. The following table outlines key experimental methodologies.

| Assay Objective | Experimental Method | Key Details & Readouts |

|---|

| Enzyme Inhibition | Commercial PARP chemiluminescent assay kits. [3] | Procedure: Serial dilutions of this compound are incubated with PARP enzyme and biotinylated NAD+. PARylation is quantified via streptavidin-HRP and chemiluminescence. Readout: IC50 value (concentration for 50% enzyme inhibition). [3] | | Cellular PARylation Inhibition | Immunofluorescence-based assay in cell lines (e.g., HeLa). [3] | Procedure: Cells treated with this compound, then DNA damage is induced (e.g., with H₂O₂). Cells are fixed and stained with anti-PAR antibody and DAPI. Readout: Quantification of PAR signal intensity (e.g., using ArrayScan VTI) to determine cellular IC50. [3] | | PARP-DNA Trapping | Cellular fractionation followed by immunoblotting. [1] | Procedure: Treated cells are fractionated into nuclear soluble and chromatin-bound components using a subcellular protein fractionation kit. Readout: Immunoblotting for PARP1 in the chromatin-bound fraction indicates trapped complexes. [1] | | DNA Trapping (Biochemical) | Fluorescence Polarization (FP) assay. [3] | Procedure: PARP1 enzyme and this compound are incubated with nicked DNA labeled with Alexa Fluor 488. NAD+ is added to initiate the reaction. Readout: PARylation frees DNA, reducing FP signal. Inhibitors that trap PARP prevent this signal change, allowing EC50 calculation. [3] | | Cytotoxicity / Anti-proliferation | CellTiter-Glo luminescent cell viability assay. [3] | Procedure: A panel of tumor cell lines (with/without HRD) is treated with this compound for a prolonged period (e.g., 7 days). Readout: Luminescence proportional to ATP content (viable cells) is measured. IC50 values show selective killing of HR-deficient cells. [3] |

Distinctive Profile of this compound

A key differentiator for this compound in preclinical studies is its ability to penetrate the blood-brain barrier (BBB) effectively. [3] Unlike some other PARP inhibitors that are substrates for efflux pumps like P-gp and BCRP, this compound is not, allowing for sufficient accumulation in brain tissue. [3] This property is crucial for targeting primary brain tumors or brain metastases. Oral administration of this compound at low doses (3 mg/kg in mice) was shown to abrogate PARylation in brain tumor tissues. [3] Furthermore, in an intracranial xenograft model of TMZ-resistant small-cell lung cancer, the combination of this compound with temozolomide (TMZ) overcame resistance, showed significant tumor inhibition, and prolonged survival. [3] This underscores the unique potential of this compound for treating brain malignancies.

References

Comprehensive Technical Guide: Pamiparib and Synthetic Lethality in BRCA-Mutated Cancers

Executive Summary

Pamiparib (BGB-290) represents a next-generation PARP inhibitor with distinctive pharmacological properties that differentiate it from earlier agents in its class. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action through synthetic lethality in BRCA-mutated and homologous recombination deficient (HRD) cancers, with particular emphasis on its enhanced blood-brain barrier penetration and synergistic potential with DNA-damaging agents. This compound demonstrates superior potency compared to olaparib in preclinical models, with 16-fold greater efficacy in BRCA1-mutated xenograft models [1]. Its unique pharmacokinetic profile and favorable safety characteristics support its investigation in multiple clinical settings, including advanced solid tumors with HRD and central nervous system malignancies. Current clinical development focuses on leveraging these properties through monotherapy and rational combination strategies, particularly with temozolomide, offering promising avenues for addressing significant unmet needs in oncology therapeutics.

Drug Profile and Molecular Mechanism

Compound Characteristics

This compound is an investigational small molecule inhibitor exhibiting highly selective targeting of both PARP1 and PARP2 enzymes, key mediators of DNA damage repair. The compound demonstrates potent enzymatic inhibition with IC₅₀ values of 1.3 nM against PARP1 and 2.2 nM against PARP2, indicating strong binding affinity for its primary targets [1]. This compound maintains significant selectivity over other PARP family members, showing IC₅₀ values >10,000 nM for PARP3, >1,000 nM for tankyrase 1 (TNKS1), and >400 nM for tankyrase 2 (TNKS2) [1]. This selective profile potentially translates to reduced off-target effects and an improved therapeutic index compared to earlier generation PARP inhibitors with broader polypharmacology.

The molecular structure of this compound contributes to its distinctive pharmacokinetic properties, including minimal interaction with efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. This characteristic is particularly significant as these transporters frequently limit brain penetration of many chemotherapeutic agents and earlier PARP inhibitors, positioning this compound as a promising candidate for treating central nervous system malignancies and brain metastases.

Synthetic Lethality Mechanism

The therapeutic efficacy of this compound in BRCA-mutated cancers operates through the established synthetic lethality paradigm [2] [3], wherein simultaneous disruption of two complementary biological pathways results in cell death, while inhibition of either pathway alone remains viable. This concept is clinically exploited when cancer cells harbor pre-existing deficiencies in DNA repair mechanisms, specifically homologous recombination (HR) repair mediated by BRCA1/2 genes.

The molecular sequence of synthetic lethality with this compound proceeds through these essential steps:

- PARP1 enzymatic inhibition: this compound potently blocks PARP1 activity, preventing its role in base excision repair (BER) of DNA single-strand breaks (SSBs) [2] [1]

- Replication fork progression: During DNA replication, unrepaired SSBs encounter replication forks, causing fork stalling and eventual collapse [2]

- Double-strand break formation: Collapsed replication forks degenerate into double-strand breaks (DSBs), which represent highly cytotoxic DNA lesions [2] [4]

- HR-deficient context: In BRCA-mutated cells, homologous recombination repair is compromised, leaving no faithful mechanism for DSB resolution [2] [4]

- Lethal accumulation: Persistent DSBs lead to genomic instability, mitotic catastrophe, and ultimately apoptotic cell death [2]

This mechanistic pathway explains the selective toxicity of this compound toward HR-deficient cancer cells while sparing normal tissues with intact BRCA function, establishing a wide therapeutic window for clinical application.

Figure 1: Synthetic Lethality Mechanism of this compound in BRCA-Deficient Cells. PARP inhibition in HR-proficient cells allows survival via BRCA-mediated repair, while BRCA-mutated cells undergo lethal genomic instability [2] [1] [4].

Efficacy and Selectivity Profiling

Cellular Potency and Selectivity

This compound demonstrates marked anti-proliferative activity specifically in tumor cell lines with defined BRCA mutations or homologous recombination deficiency (HRD). In systematic profiling across diverse cancer cell lineages, this compound exhibited selective cytotoxicity against HRD models while showing minimal effect on BRCA-proficient cells [1]. This differential activity confirms the compound's adherence to the synthetic lethality principle and suggests a favorable therapeutic window in clinical applications.

The potency advantage of this compound becomes particularly evident when examined in direct comparative assessments with earlier generation PARP inhibitors. In BRCA1-mutated MDA-MB-436 breast cancer xenograft models, this compound demonstrated 16-fold greater efficacy than olaparib at equivalent doses [1]. This enhanced activity correlates with this compound's strong PARP-DNA trapping capability, an important mechanism beyond catalytic inhibition that contributes to the cytotoxic effects of PARP inhibitors.

Table 1: Cellular Potency and Selectivity of this compound in Preclinical Models

| Model System | Genetic Context | This compound IC₅₀/EC₅₀ | Comparator (Olaparib) | Fold Difference | Reference |

|---|---|---|---|---|---|

| PARP1 enzyme inhibition | In vitro enzymatic assay | 1.3 nM | 5.0 nM | 3.8-fold more potent | [1] [4] |

| MDA-MB-436 xenograft | BRCA1 mutant | 3 mg/kg (tumor regression) | 50 mg/kg (equivalent effect) | 16-fold more potent | [1] |

| H2O2-induced PAR formation | HeLa cells | 0.5 nM | 2.1 nM | 4.2-fold more potent | [1] |

| DNA trapping activity | FP assay | 3.2 nM | 7.4 nM | 2.3-fold more potent | [1] |

Broader HRD Context

The therapeutic potential of this compound extends beyond canonical BRCA1/2 mutations to encompass the broader spectrum of homologous recombination deficiency (HRD) [2]. This "BRCAness" phenotype characterizes tumors with functional HR defects through various mechanisms, including epigenetic silencing, alterations in HR-related genes, or other pathological events that create equivalent vulnerability to PARP inhibition.

Preclinical evidence indicates this compound sensitivity in models with deficiencies in several HR pathway components:

- PALB2: Truncating mutations sensitize cancer cells to this compound [2]

- ATM: Mutations in this DNA damage response kinase confer PARP inhibitor sensitivity [2]

- MRN Complex: Biallelic mutations in MRE11, RAD50, or NBS1 components create dependency on PARP function [2]

- PTEN: Loss of this phosphatase impairs HR capacity and sensitizes to PARP inhibition [2]

This expanded potential application significantly increases the patient population that might benefit from this compound therapy, particularly in cancer types with frequent HRD beyond germline BRCA mutations, such as prostate cancer, pancreatic cancer, and triple-negative breast cancer.

Combination Therapy Strategies

Temozolomide Synergy

The combination of this compound with the DNA alkylating agent temozolomide (TMZ) represents a particularly promising therapeutic approach. Preclinical data demonstrates that this compound synergizes with TMZ through complementary mechanism of action: TMZ induces DNA methylation damage that requires PARP-mediated base excision repair, while this compound inhibits this repair pathway, resulting in enhanced DNA damage accumulation and increased tumor cell death [1]. This combination proved effective even in TMZ-resistant models, suggesting potential for overcoming chemoresistance mechanisms.

In SCLC-derived H209 intracranial xenograft models with inherent TMZ resistance, the combination of this compound with TMZ demonstrated significant tumor growth inhibition and prolonged survival compared to either agent alone [1]. The synergy observed in this challenging setting underscores the therapeutic potential of this combination paradigm, particularly for aggressive malignancies with limited treatment options.

Blood-Brain Barrier Penetration

A distinguishing feature of this compound among PARP inhibitors is its exceptional central nervous system penetration, attributed to its low susceptibility to efflux transporters P-glycoprotein and BCRP that typically restrict drug access to the brain [1]. This property enables this compound to achieve therapeutically relevant concentrations in brain tissue and intracranial tumors, addressing a significant limitation of earlier PARP inhibitors.

Table 2: Pharmacological Properties of this compound in Comparison to Other PARP Inhibitors

| Parameter | This compound | Olaparib | Talazoparib | Veliparib |

|---|---|---|---|---|

| PARP1 IC₅₀ (nM) | 1.3 | 5.0 | 0.57 | 3.3 |

| PARP2 IC₅₀ (nM) | 2.2 | 2.9 | 0.9 | 18 |

| DNA Trapping EC₅₀ (nM) | 3.2 | 7.4 | 0.4 | 2800 |

| P-gp/BCRP Substrate | No | Yes | Yes | Yes |

| Brain Penetration | High | Limited | Limited | Limited |

| BRCA-mutant Xenograft Efficacy | 3 mg/kg (regression) | 50 mg/kg (equivalent) | 0.33 mg/kg (regression) | 25 mg/kg (growth delay) |

| Clinical Status | Phase III | Approved | Approved | Phase III |

Quantitative assessment in murine models demonstrated that oral administration of this compound at doses as low as 3 mg/kg sufficiently abrogated PARylation in brain tumor tissues [1], indicating robust target engagement within the central nervous system. This distinctive pharmacokinetic profile positions this compound as a promising candidate for treating primary brain tumors and brain metastases from HR-deficient cancers, clinical contexts with substantial unmet need.

Resistance Mechanisms and Strategies

Clinical Resistance Landscape

Despite compelling efficacy in HRD models, therapeutic resistance presents a significant challenge in the clinical application of this compound and other PARP inhibitors. Approximately 40-50% of BRCA1/2-mutated patients exhibit innate resistance to PARP inhibition, while the majority of initial responders eventually develop acquired resistance [4] [5]. Understanding these resistance mechanisms is essential for developing strategies to extend therapeutic benefits.

The principal documented resistance mechanisms to PARP inhibitors include:

- Reversion mutations: Secondary genetic alterations in BRCA1/2 or other HR genes that restore functional protein and homologous recombination capability [4] [5]

- Replication fork stabilization: Upregulation of factors like EZH2 or RAD51 suppression that protect stalled replication forks from degradation [4]

- Drug efflux pumps: Increased expression of multidrug resistance transporters that reduce intracellular drug accumulation [5]

- Altered PARP1 expression: Reduction in PARP1 protein levels or mutations that affect drug binding [5]

The emergence of these resistance pathways underscores the necessity for combination approaches that preemptively target escape mechanisms or exploit additional vulnerabilities in HRD cancers.

Novel Combination Approaches

Innovative combination strategies aim to overcome resistance by simultaneously targeting complementary pathways or creating new synthetic lethal interactions:

- Dual DNA repair targeting: Combining this compound with AsiDNA, which inhibits both HR and NHEJ, recapitulates synthetic lethality independently of HR status [6]

- RAD51-BRCA2 disruption: Compounds like RS-35d enantiomers that inhibit RAD51-BRCA2 interaction may overcome PARP inhibitor resistance [7]

- Epigenetic combinations: Co-administration with epigenetic modifiers may sensitize tumors by modulating DNA repair gene expression [2]

- Immunotherapy combinations: PARP inhibition enhances tumor immunogenicity, potentially synergizing with immune checkpoint inhibitors [3]

These innovative approaches illustrate the evolving landscape of this compound combination strategies aimed at expanding its utility beyond BRCA-mutant cancers and overcoming the limitations of resistance.

Experimental Protocols and Methodologies

Key Assays for this compound Characterization

Robust experimental methodologies are essential for evaluating this compound's activity and mechanism of action. The following assays represent core approaches used in its preclinical characterization:

PARP Enzymatic Inhibition Assay

- Purpose: Quantify direct inhibition of PARP1/2 enzymatic activity

- Methodology: Commercial PARP chemiluminescent assay kits with histones immobilized on high-binding plates [1]

- Procedure: Incubate serial dilutions of this compound with PARP enzyme, then add biotinylated NAD and activating DNA to initiate PARylation reaction [1]

- Detection: Streptavidin-HRP chemiluminescence measured on PHERAstar FS or FLUOstar OMEGA plate readers [1]

- Output: IC₅₀ values calculated from inhibition curves with increasing compound concentrations [1]

DNA Trapping Activity Assessment

- Purpose: Measure PARP-DNA complex formation, a key cytotoxic mechanism

- Methodology: Fluorescence polarization (FP) using Alexa Fluor 488-labeled nicked DNA [1]

- Procedure: Incubate PARP1 enzyme with this compound, add labeled DNA, then initiate PARylation with NAD [1]

- Principle: PARylation reduces FP signal by freeing DNA from PARP1 [1]

- Output: EC₅₀ values based on inhibition of FP signal changes [1]

Cellular PARylation Inhibition

- Purpose: Evaluate target engagement in cellular context

- Methodology: Immunofluorescence detection of PAR polymers after H₂O₂-induced DNA damage [1]

- Cell Preparation: Seed cells in 96-well plates, treat with this compound serial dilutions [1]

- DNA Damage Induction: 200 μM H₂O₂ for 5 minutes [1]

- Detection: Fix cells, stain with anti-PAR antibody and Alexa Fluor 488 secondary antibody [1]

- Quantification: ArrayScan VTI imaging system measuring Alexa 488 signal intensity normalized to DAPI-stained nuclei [1]

Anti-proliferative Activity Screening

- Purpose: Determine growth inhibitory effects across cell line panels

- Methodology: CellTiter-Glo luminescent viability assay after extended drug exposure [1]

- Procedure: Treat cells in duplicate with 10-point dilution series for 7 days [1]

- Detection: Measure ATP content as surrogate for viable cell number [1]

- Output: Dose-response curves and IC₅₀ values for sensitivity comparisons [1]

Figure 2: Experimental Workflow for this compound Characterization. Key assays evaluate enzymatic inhibition, DNA trapping, cellular target engagement, and anti-proliferative effects [1].

In Vivo Efficacy Models

BRCA-Mutated Xenograft Studies

- Model Establishment: Implant BRCA1-mutated MDA-MB-436 cells immunocompromised mice [1]

- Dosing Protocol: Administer this compound orally at various doses (3-30 mg/kg) compared to olaparib controls [1]

- Endpoint Measurements: Monitor tumor volume regularly, calculate tumor growth inhibition [1]

- Biomarker Assessment: Measure PAR levels in tumor tissues to confirm target engagement [1]

Intracranial Efficacy Models

- Model Establishment: Implant H209 SCLC cells intracranially in mice [1]

- Treatment Groups: this compound monotherapy, TMZ monotherapy, combination, and vehicle control [1]

- Endpoint Measurements: Monitor survival and assess tumor burden histologically [1]

- Pharmacokinetics: Measure drug concentrations in plasma and brain tissue [1]

Conclusion and Future Directions

This compound represents a significant advancement in PARP inhibitor therapeutics, distinguished by its enhanced potency, favorable pharmacokinetic properties, and superior brain penetration compared to earlier agents. The compound's robust activity in BRCA-mutated and HRD models, combined with its synergistic potential with DNA-damaging agents like temozolomide, supports its continued clinical development across multiple cancer indications.

Ongoing and future research directions should focus on:

- Biomarker refinement to expand the patient population beyond canonical BRCA mutations

- Rational combination strategies to overcome or preempt resistance mechanisms

- Exploitation of CNS penetration for primary brain tumors and brain metastases

- Novel therapeutic sequences to maximize clinical benefit in advanced malignancies

References

- 1. This compound is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic lethality of PARP inhibition in cancers lacking ... [pmc.ncbi.nlm.nih.gov]

- 3. The tumor therapy landscape of synthetic lethality [nature.com]

- 4. PARP-Inhibitor Resistance in BRCA-Mutated Breast Cancer [mdpi.com]

- 5. Mechanisms of PARP-Inhibitor-Resistance in BRCA ... [pmc.ncbi.nlm.nih.gov]

- 6. Drug Driven Synthetic Lethality: bypassing tumor cell ... [pmc.ncbi.nlm.nih.gov]

- 7. Investigating synthetic lethality and PARP inhibitor ... [nature.com]

Quantitative Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic parameters for pamiparib from clinical studies, including the effects of drug-drug interactions.

| Parameter / Condition | Dose | Cmax (Geometric Mean) | AUC (Geometric Mean) | Source (Study Context) |

|---|---|---|---|---|

| Single Dose (Reference) | 60 mg | ~1054 ng/mL* | AUC0-inf: ~10306 h·ng/mL* | Phase 1A/1B (N=101) [1] |

| With Strong CYP3A Inducer (Rifampin) | 60 mg | GLS Mean Ratio: 0.94 (90% CI: 0.83–1.06) [2] | AUC0-inf GLS Mean Ratio: 0.57 (90% CI: 0.48–0.69) [2] | DDI Study (Part A) [2] |

| With Strong CYP3A Inhibitor (Itraconazole) | 20 mg | GLS Mean Ratio: 1.05 (90% CI: 0.95–1.15) [2] | AUC0-inf GLS Mean Ratio: 0.99 (90% CI: 0.90–1.09) [2] | DDI Study (Part B) [2] |

| Population PK (Steady State) | 60 mg BID | Not reported | Apparent Clearance (CL/F): 2.59 L/h [3] | Population PK in Glioblastoma (N=41) [3] |

| Food Effects (Fed vs. Fasted) | 60 mg | No clinically significant effect | No clinically significant effect | Phase 1A/1B [1] |

Note: Values marked with * are estimated from published concentration-time curves in the source material [1]. GLS = Geometric Least-Squares; CI = Confidence Interval.

Experimental Protocols for Key Studies

Drug-Drug Interaction (DDI) Study Design

This was an open-label, phase 1 study (NCT03994211) in patients with advanced solid tumors [2].

- Part A (CYP3A Induction): Patients received a single oral dose of this compound 60 mg on Day 1 (alone), followed by once-daily oral rifampin 600 mg (a strong CYP3A inducer) on Days 3-11. A second single dose of this compound 60 mg was co-administered with rifampin on Day 10 [2].

- Part B (CYP3A Inhibition): Patients received a single oral dose of this compound 20 mg on Day 1 (alone), followed by once-daily oral itraconazole 200 mg (a strong CYP3A inhibitor) on Days 3-8. A second single dose of this compound 20 mg was co-administered with itraconazole on Day 7 [2].

- PK Sampling & Analysis: Intensive blood sampling for PK analysis was performed on this compound-alone and co-administration days. This compound plasma concentrations were determined using a validated LC-MS/MS method [2].

Population Pharmacokinetic (PopPK) Modeling

A PopPK model was developed using data from 41 glioblastoma patients receiving 60 mg this compound twice daily [3].

- Structural Model: A one-compartment model with first-order absorption and elimination best described the total and unbound this compound plasma concentration-time profiles [3].

- Covariate Analysis: The model identified creatinine clearance and age as significant covariates on the apparent volume of distribution (V/F) and apparent clearance (CL/F), respectively [3].

Clinical Implications and Dosing Considerations

- Dosing Recommendations: No dose adjustment is necessary when this compound is co-administered with strong CYP3A inhibitors. However, co-administration with strong CYP3A inducers should be avoided, as it can reduce this compound exposure by 38-43% and potentially compromise efficacy. If co-administration is unavoidable, a dose increase should be considered based on clinical safety and efficacy data [2].

- Dosing Optimization: PopPK model simulations suggest that doses as low as 20 mg twice daily may provide adequate therapeutic effects in some patients, supporting further investigation into dose reduction strategies, particularly for combination therapies [3].

Visualizing this compound's Pathway and Interactions

The following diagram summarizes this compound's metabolic pathway and the site of action for CYP3A modulators, based on in vitro and clinical DDI studies [2].

This compound's metabolic pathway and the impact of CYP3A modulators on its pharmacokinetics. In vitro studies show that this compound metabolism is primarily mediated by CYP3A, which is confirmed by clinical DDI studies [2].

References

Pamiparib AME: Quantitative Pharmacokinetic Data

The following table summarizes the key quantitative findings from a human mass balance study and other relevant pharmacokinetic data [1]:

| Parameter | Description | Value (Mean ± SD or Geometric Mean) |

|---|---|---|

| Administered Dose | Single oral dose in mass balance study | 60 mg / 100 μCi [¹⁴C]-pamiparib [1] |

| Oral Bioavailability | Indicated by low fecal excretion of parent drug | High (near-complete absorption) [1] [2] |

| Time to Cmax (tmax) | Median time to maximum plasma concentration | 2.00 hours (range: 1.00–3.05) [1] |

| Terminal Half-life (t½) | Geometric mean half-life | 28.7 hours [1] |

| Plasma Protein Binding | Unbound fraction (fu) in plasma | 0.041 (4.1%) [3] |

| Total Recovery of [¹⁴C] | Cumulative radioactivity in excreta | 84.7% ± 3.5% [1] |

| Route of Excretion | Feces | 65.3% of administered dose [1] |

| Route of Excretion | Urine | 19.4% of administered dose [1] |

| Unchanged Pamiparib in Feces | Percentage of administered dose | 2.11% [1] |

| Unchanged this compound in Urine | Percentage of administered dose | 1.11% [1] |

| Primary Enzymes Involved | Cytochrome P450 enzymes | CYP3A and CYP2C8 [4] [1] |

Detailed Experimental Protocol: Human AME Study

The core data comes from a phase 1, open-label, single-center study (NCT03991494; BGB-290-106) designed to investigate the AME of [¹⁴C]-pamiparib [1].

- Patient Population: The study enrolled four adult patients with advanced and/or metastatic solid tumors who had progressed on standard therapy. Consistent with its clastogenic mechanism of action, the study was conducted in cancer patients rather than healthy volunteers [1].

- Study Design: Patients were admitted to a clinical research unit and received a single oral 60 mg dose of [¹⁴C]-pamiparib (≈100 μCi) after an overnight fast. They remained in the unit for at least 7 days, with blood, urine, and feces collected extensively during this period. Collection continued on an outpatient basis if necessary until specific radioactivity recovery criteria were met [1].

- Bioanalytical Methods:

- Pharmacokinetics: Plasma concentrations of unchanged this compound were determined using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method [4].

- Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was measured to account for the total fate of the administered dose.

- Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were generated using advanced chromatographic techniques, and metabolites were identified by comparison with synthesized reference standards where available [1].

Metabolic Pathways and Disposition of this compound

The study concluded that this compound is mainly cleared through metabolism, with minimal renal excretion of the parent drug [1]. The primary metabolic pathways involve N-oxidation and oxidation of the pyrrolidine ring.

The following diagram illustrates the major metabolic pathways and overall disposition of this compound in the body, synthesized from the study findings:

Overview of this compound's absorption, metabolism, and excretion pathways.

Key Interpretations and Implications for Drug Development

- High Oral Absorption: The low recovery of unchanged this compound in feces (2.11%) indicates that the drug is almost completely absorbed after oral administration [1].

- Low Renal Clearance of Parent Drug: The minimal unchanged this compound in urine (1.11%) suggests that renal clearance is not a major route of elimination for the parent compound. This may inform its use in patients with renal impairment [1].

- Drug-Drug Interaction (DDI) Liability: The identification of CYP3A and CYP2C8 as the primary enzymes responsible for this compound's metabolism flags a potential for interactions with strong inducers or inhibitors of these enzymes [4] [1].

- CYP3A Inducers: Coadministration with the strong CYP3A inducer rifampin reduced this compound's systemic exposure (AUC) by 38-43% [4]. This suggests that dose adjustments may be necessary when this compound is given with strong CYP3A inducers.

- CYP3A Inhibitors: Coadministration with the strong CYP3A inhibitor itraconazole did not significantly affect this compound's exposure. This indicates that dose modifications are likely not needed with CYP3A inhibitors [4].

References

- 1. Human Mass Balance and Metabolite Profiling of [14C] [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1A/1B dose-escalation and - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic Modeling of Total and Unbound ... [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound in the presence of a strong ... [pmc.ncbi.nlm.nih.gov]

Quantitative Biochemical Profile of Pamiparib

The table below summarizes the core inhibitory data for Pamiparib against PARP1 and PARP2 from multiple studies.

| Target | Reported IC50 Values (nM) | Source / Context |

|---|---|---|

| PARP1 | 0.83 nM [1] | Cell-free assay |

| 0.9 nM [2] | Not specified | |

| PARP2 | 0.11 nM [1] | Cell-free assay |

| 0.5 nM [2] | Not specified |

This compound also demonstrates potent PARP-DNA trapping activity, a key cytotoxic mechanism of PARP inhibitors, with an IC50 of 13 nM in a fluorescence polarization (FP) assay [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies used to generate the data in the search results, which you can reference for your experimental work.

PARP Enzyme Inhibition Assay

This protocol is adapted from the literature [3] used to determine the IC50 values of this compound.

- Principle: A chemiluminescent method detects the poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.

- Procedure:

- Coat Plates: Immobilize histone proteins on the surface of high-binding assay plates.

- Incubate with Enzyme and Inhibitor: Add serial dilutions of this compound along with the target PARP enzyme (PARP1 or PARP2) to the plates. Incubate for 30 minutes.

- Initiate Reaction: Add a reaction mixture containing biotinylated NAD+ and activating DNA to start the PARylation reaction. Incubate for 1 hour at room temperature.

- Stop Reaction and Detect: Remove the reaction mixture. Quantify the biotinylated PARylation products on the histones using Streptavidin-HRP and a chemiluminescent substrate.

- Data Analysis: Measure chemiluminescence and calculate the IC50 based on the inhibition curve generated from the compound serial dilutions.

PARP-DNA Trapping Assay

This protocol details the fluorescence polarization (FP) method used to measure this compound's ability to trap PARP on DNA [3].

- Principle: The binding of a large protein (PARP1) to a small, fluorescently-labeled DNA fragment significantly increases fluorescence polarization. PARylation releases the DNA, decreasing polarization. An inhibitor that traps PARP will maintain a high polarization signal.

- Procedure:

- Prepare Reaction Mix: In a 384-well plate, combine PARP1 enzyme with serial dilutions of this compound.

- Add Damaged DNA: Add a 5'-Alexa Fluor 488-labeled DNA oligonucleotide containing a single-strand break (nick) with a 5'-dRP group.

- Initiate PARylation: Add NAD+ to the wells to start the reaction. Incubate for 1 hour at room temperature.

- Measure and Analyze: Read the FP signal directly. The EC50 is calculated based on the inhibition of the FP signal change, indicating how effectively the compound traps the PARP-DNA complex.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of PARP inhibition and how the key experiments you've read about interact to evaluate a compound's activity.

Diagram illustrating the mechanism of PARP inhibitors and the associated key assays.

Key Technical Insights for Researchers

- Potency and Selectivity: The consistent low nanomolar IC50 values across studies confirm this compound as one of the most potent PARP1/2 inhibitors, with high selectivity over other PARP family members [1] [3].

- Distinguishing Mechanisms: The experimental protocols allow for the separate evaluation of a compound's catalytic inhibition (IC50) and its PARP-DNA trapping (EC50) capabilities, which are distinct but complementary mechanisms of action [4].

- Functional Cellular Activity: this compound effectively inhibits intracellular PAR formation with an IC50 of 0.24 nM and shows potent anti-proliferation activity in BRCA-mutant cell lines, demonstrating the functional consequence of its biochemical potency [1] [2].

References

Pamiparib first-in-human dose escalation study

Study Overview and Key Parameters

The table below summarizes the quantitative data and core design of the study.

| Parameter | Phase 1A (Dose Escalation) | Phase 1B (Dose Expansion) |

|---|---|---|

| Primary Objectives | Determine MTD and RP2D; characterize PK profile [1]. | Evaluate antitumor activity; assess food effects on PK [1]. |

| Study Design | Open-label, using a modified 3 + 3 scheme [1]. | Open-label, using the RP2D from Phase 1A [1]. |

| Patient Population | Adults with advanced/metastatic cancer (N=64) [1]. | Adults with selected advanced solid tumors (n=37), including EOC, TNBC, mCRPC, SCLC, and GC [1]. |

| Dosing Regimens | BID Cohorts: 2.5, 5, 10, 20, 40, 60, 80, 120 mg. QD Cohorts: 120 mg, 160 mg [1]. | Pamiparib 60 mg BID (the established RP2D) [1]. | | Key Efficacy Results (Efficacy-Evaluable Population, n=77) | | Overall ORR: 27.3% (95% CI, 17.7–38.6%) Median DoR: 14.9 months (95% CI, 8.7–26.3) EOC ORR: 41.2% (95% CI, 27.6–55.8%) [1]. |

Detailed Experimental Methodology

For in-depth analysis, the following details the experimental protocols from the study.

- Patient Selection: Patients were adults (≥18 years) with a histologically or cytologically confirmed advanced or metastatic solid tumor for which no effective standard therapy was available. For the dose-expansion phase, patients had to have measurable disease per RECIST v1.1 and have received at least one prior chemotherapy regimen. Specific arms required confirmation of tumor types and genetic status (e.g., germline or somatic BRCA mutations or homologous recombination deficiency (HRD) status for the EOC arm) [1].

- Treatment Administration: In the dose-escalation phase, patients received a single oral dose on cycle 1, day 1 for single-dose pharmacokinetic (PK) analysis. Continuous daily dosing (BID or QD) began on day 3 of each 21-day cycle. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal [1].

- Endpoint Assessments:

- Safety: Monitored throughout, with dose-limiting toxicities (DLTs) assessed in the first 23 days of treatment. Adverse events were graded according to standard criteria [1].

- Pharmacokinetics (PK): Blood samples were collected to characterize the single- and multiple-dose PK profile of this compound [1].

- Antitumor Activity: Assessed by investigators using RECIST v1.1. Objective response rate (ORR) and duration of response (DoR) were calculated [1].

Safety and Tolerability Findings

The table below details the safety profile observed in the study.

| Safety Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 80 mg BID [1]. |

| Recommended Phase 2 Dose (RP2D) | 60 mg BID [1]. |

| Most Common Any-Grade AEs (≥30% of patients) | Nausea (69.3%), Fatigue (48.5%), Anaemia (35.6%) [1]. |

| Most Common Grade ≥3 AEs | Anaemia (24.8%) [1]. |

| Dose-Limiting Toxicities (DLTs) | Grade 2 nausea; Grade 2 nausea and anorexia; Grade 2 nausea, Grade 3 fatigue, and Grade 3 paraesthesia (occurring at 40 mg, 80 mg, and 120 mg BID) [1]. |

| Pharmacokinetics | Dose-proportional increase in exposure; no clinically significant food effects observed [1]. |

Mechanism of Action and Study Design Visualization

The following diagrams, created using Graphviz, illustrate the core concepts and study structure.

This compound mechanism: synthetic lethality in HRD cells.

This compound Phase 1A/1B clinical trial design.

Conclusion for Research Applications

This first-in-human study established that this compound has a manageable safety profile and demonstrated promising antitumor activity, particularly in patients with epithelial ovarian cancer [1]. The data supported its further clinical development.

Subsequent research has explored this compound in other settings, such as:

- Maintenance therapy in gastric cancer: The PARALLEL-303 study showed this compound was well-tolerated but did not demonstrate a statistically significant improvement in progression-free survival compared to placebo [2].

- Combination therapy in glioblastoma: this compound combined with radiation and/or temozolomide was found to be tolerable and showed antitumor activity in both newly diagnosed and recurrent glioblastoma [3].

References

Pamiparib's BBB Penetration & PARP Inhibition Profile

The following table summarizes the core characteristics of pamiparib that underpin its ability to cross the BBB and its potent inhibitory activity.

| Property | Technical Specification / Quantitative Data | Significance / Comparative Advantage |

|---|---|---|

| PARP1/2 Enzyme Inhibition | IC50 for PARP1: 0.0004 µM (0.4 nM); IC50 for PARP2: 0.0011 µM (1.1 nM) [1] | Demonstrates high potency and selectivity for PARP1 and PARP2 enzymes [1]. |

| PARP-DNA Trapping Activity | EC50 for DNA trapping: 0.0008 µM (0.8 nM) [1] | Indicates a potent ability to trap PARP-DNA complexes, a key antitumor mechanism [1]. |

| Blood-Brain Barrier (BBB) Penetration | • Not a substrate for P-glycoprotein (P-gp) or BCRP efflux pumps [1]. • In mice, a dose as low as 3 mg/kg was sufficient to abrogate PARylation in brain tissue [1]. • Demonstrates improved penetration across the BBB in mice compared to other PARP inhibitors [1]. | Avoids major efflux mechanisms at the BBB, facilitating brain accumulation. This is a key differentiator from other PARP inhibitors like olaparib, rucaparib, talazoparib, and veliparib, whose brain penetration is limited by these pumps [1]. | | In Vivo Potency | 16-fold more potent than olaparib in a BRCA1-mutated MDA-MB-436 breast cancer xenograft model [1]. | Suggests superior efficacy at lower doses in preclinical models [1]. | | Synergy with Temozolomide (TMZ) | Shows strong anti-tumor synergy with TMZ; combination overcomes TMZ resistance in an intracranial xenograft model [1]. | Supports its use in combination regimens for brain tumors, particularly glioblastoma [1] [2]. |

Experimental Evidence & Clinical Translation

The preclinical profile of this compound has been translated into clinical trials, with early results confirming the relevance of its BBB-penetrating properties.

Summary of Key Clinical Trial Data

A phase Ib/II study (NCT03150862) evaluated this compound combined with radiotherapy (RT) and/or temozolomide (TMZ) in patients with glioblastoma (GBM). The table below summarizes the efficacy outcomes [2].

| Patient Population | Treatment Regimen | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Newly Diagnosed GBM (MGMT unmethylated) | This compound + RT (Arm A) / this compound + RT + TMZ (Arm B) | 67.9% | 11.3% | 12.8 months |

| Recurrent/Refractory GBM | This compound + TMZ (Arm C) | 40.9% | 13.6% | 7.3 months |

DCR: percentage of patients with complete response, partial response, or stable disease. ORR: percentage of patients with complete or partial response. [2]

Detailed Experimental Methodologies

The compelling data on this compound is derived from rigorous preclinical experiments. Key methodologies are outlined below.

PARP Enzyme Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1, PARP2, and other PARP family enzymes.

- Protocol: A commercial chemiluminescent assay kit was used. Histones were immobilized on plates and incubated with serial dilutions of this compound and the target PARP enzyme. The PARylation reaction was initiated by adding biotinylated NAD+ and activating DNA. After the reaction, the biotinylated PAR products were quantified using streptavidin-HRP and a chemiluminescent substrate. The IC50 value was calculated based on the inhibition curve [1].

PARP-DNA Trapping Assay

- Objective: To measure the efficiency of this compound in trapping PARP enzymes on damaged DNA (a key cytotoxic mechanism).

- Protocol: A fluorescence polarization (FP) method was employed. PARP1 enzyme and serial dilutions of this compound were added to a plate containing a nick and a 5′-dRP at the nicked site. The PARylation reaction was initiated with NAD+. PARylation frees the DNA from PARP1, reducing the FP signal. The EC50 for DNA trapping was calculated based on the inhibition of this FP signal change [1].

In Vivo Blood-Brain Barrier Penetration Assessment

- Objective: To evaluate the ability of this compound to cross the BBB and engage its target in the brain.

- Protocol: Mice were administered this compound orally. Brain tissue and tumor samples were collected. The level of PARP inhibition in the brain was measured by assessing the reduction of PAR polymer (PARylation) following H2O2-induced DNA damage, often using immunofluorescence or Western blotting. The study demonstrated that a 3 mg/kg dose was sufficient to significantly reduce PARylation in brain tumor tissues [1].

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key mechanistic pathway and an experimental workflow relevant to this compound's function.

Mechanism of this compound synergy with TMZ, leading to synthetic lethality.

General workflow for assessing this compound penetration and activity in the brain.

Rationale for Targeting Brain Tumors

The unique properties of this compound are being leveraged in several clinical trials for brain malignancies [3] [4] [2].

- Combination with Chemoradiation: The combination of this compound with radiotherapy and/or temozolomide is grounded in strong scientific rationale. PARP inhibition enhances the effects of radiotherapy by impeding the repair of DNA double-strand breaks. Similarly, it synergizes with temozolomide by blocking the base excision repair pathway that tumors use to counteract TMZ-induced DNA damage [1] [2].

- Overcoming BBB Limitations: A significant hurdle in treating brain tumors is the BBB. Many PARP inhibitors are substrates for efflux pumps like P-gp, which actively remove them from the brain. This compound's ability to avoid these pumps is therefore a critical advantage, enabling effective drug concentrations to reach the tumor site [1] [4].

References

- 1. This compound is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib/II Study of this compound Plus Radiation Therapy and ... [mdpi.com]

- 3. This compound as consolidation treatment after concurrent ... [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibitors in gliomas: Mechanisms of action, current ... [sciencedirect.com]

Pamiparib's Differentiating Property and Significance

The defining characteristic of pamiparib, compared to some other PARP inhibitors, is its status as a non-substrate of P-glycoprotein (P-gp) [1] [2]. P-gp is an efflux transporter that actively pumps many drugs out of cells, often limiting their therapeutic potential.

This property is significant because:

- Enhanced CNS Penetration: P-gp is a crucial component of the blood-brain barrier (BBB), protecting the brain from xenobiotics. Because this compound is not pumped out by P-gp, it can achieve potentially therapeutic concentrations in the brain, making it a promising candidate for treating brain tumors like glioblastoma [2].

- Avoidance of P-gp Mediated Drug Resistance: In some cancers, P-gp overexpression contributes to multi-drug resistance by reducing intracellular drug accumulation. This compound's ability to bypass this pump may help overcome such resistance mechanisms [3].

Comparison with Other PARP Inhibitors

The table below summarizes the relationship of various approved and investigational PARP inhibitors with key transporters, highlighting this compound's unique profile.

| PARP Inhibitor | P-gp Substrate | BCRP Substrate | Key Transporter Interactions (as inhibitor/inducer) |

|---|---|---|---|

| This compound | No [1] [2] | Information Missing | CYP3A substrate [1] |

| Olaparib | Yes [3] | Yes [3] | Inhibits BCRP, BSEP [3] |

| Niraparib | Yes [3] | No | Inhibits P-gp, BCRP, OATP1B1, MATE1, MATE2-K; induces P-gp, BCRP [3] |

| Rucaparib | Yes [3] | Yes [3] | Inhibits OATP1B1, OATP1B3, OCT2, MATE1, MATE2-K [3] |

| Talazoparib | Yes [3] | Yes [3] | Inhibits P-gp, BCRP [3] |

| Veliparib | Information Missing | Information Missing | Information Missing |

Experimental Evidence and Clinical Correlates

- Preclinical Models: Early-phase studies noted this compound's potent PARP–DNA complex trapping and CNS penetration in preclinical models, which is a direct consequence of it not being a P-gp substrate [1].

- Clinical Evidence (Glioblastoma Trial): A population pharmacokinetic study in glioblastoma patients (NCT04614909) confirmed that this compound achieves therapeutic concentrations in both enhancing and non-enhancing tumors [2]. This study, which developed a model for this compound's pharmacokinetics, supports the preclinical data and underscores its clinical relevance for treating CNS malignancies [2].

Diagram: CNS Penetration Advantage of this compound

The following diagram illustrates how this compound's status as a non-P-gp substrate allows it to cross the blood-brain barrier effectively, unlike other PARP inhibitors that are substrates for the efflux pump.

This compound vs. other PARP inhibitors crossing the blood-brain barrier.

Research and Development Implications

For researchers, this compound's properties suggest several strategic considerations:

- Combination Therapy Design: When this compound is used in combination with other agents, the risk of transporter-mediated DDIs is lower for its own absorption and distribution. However, its potential as an inhibitor or inducer of other transporters should still be evaluated [3].

- Dosing Optimization: Pharmacokinetic studies, such as the population PK model developed for glioblastoma, can help optimize dosing regimens, particularly for special populations like those with renal impairment, which was identified as a significant covariate on this compound's volume of distribution [2].

- Targeting Cancers with Sanctuary Sites: this compound is a strong candidate for treating or preventing metastases in sanctuary sites like the brain and testes, which are protected by efflux transporters [3] [2].

References

Pamiparib mass balance and metabolite profiling

Pamiparib Mass Balance and Key Metabolite Data

| Parameter | Value / Identity | Details / Notes |

|---|---|---|

| Administered Dose | 60 mg / 100 μCi [¹⁴C]-pamiparib | Single oral dose [1] |

| Recovery of Radioactivity | 84.7% ± 3.5% | Mean cumulative excretion in excreta [1] |

| Fecal Excretion | 2.11% (mean) | Unchanged parent drug [1] |

| Renal Excretion | 1.11% (mean) | Unchanged parent drug [1] |

| Primary Metabolites | M3 (dehydrogenated oxidative product) | Most abundant metabolite in plasma, urine, and feces [1] |

| Other Metabolic Pathways | - N-oxidation

- Oxidation of pyrrolidine ring | Primary routes of metabolism [1] | | Involved CYP Enzymes | CYP2C8, CYP3A | Determined via CYP phenotyping [1] |

Experimental Methodology

The quantitative data comes from a phase 1, open-label study (NCT03991494) designed to investigate the absorption, metabolism, and excretion of this compound [1].

- Patient Population: The study involved 4 patients with advanced solid tumors [1]. Administration to patients was necessary due to the drug's clastogenic activity [1].

- Dosing: Patients received a single oral dose of 60 mg this compound containing approximately 100 μCi of [¹⁴C]-pamiparib while fasting [1].

- Sample Collection: Blood, plasma, urine, and feces were collected extensively. Patients remained in the clinic until about 90% of the radioactive dose was recovered or very low levels were excreted for two consecutive days [1].

- Bioanalysis: The study determined total radioactivity in excreta, blood, and plasma. Plasma concentrations of unchanged this compound were measured, and metabolite profiles were identified in plasma, urine, and feces [1].

Metabolic Pathway and Drug Interactions

The metabolic fate of this compound and its potential for interactions with other drugs can be visualized as follows. The diagram illustrates that this compound is primarily metabolized by two CYP450 enzymes, leading to several metabolites, and shows the effects of co-administered drugs.

Diagram of this compound metabolism and key interactions. The diagram shows that this compound is metabolized mainly by CYP2C8 and CYP3A enzymes [1]. Metabolite M3 is the most abundant dehydrogenated oxidative product [1]. This metabolism underpins its drug-drug interaction profile: co-administration with a strong CYP3A inducer (e.g., rifampin) significantly reduces this compound exposure, while a strong CYP3A inhibitor (e.g., itraconazole) has no clinically relevant effect [2].

References

Pamiparib N-oxidation pyrrolidine ring metabolism

Metabolic Pathways and Quantitative Disposition

The table below summarizes key quantitative data from a human mass balance study on the absorption, metabolism, and excretion of a single 60 mg dose of [14C]-pamiparib [1].

| Parameter | Finding |

|---|---|

| Primary Metabolic Pathways | N-oxidation; Oxidation of the pyrrolidine ring [1] |

| Key Enzymes Involved | CYP2C8; CYP3A [1] [2] |

| Most Abundant Metabolite | M3 (a dehydrogenated oxidative product) [1] |

| Fraction of Plasma Radioactivity as Parent Drug | 67.2% ± 10.2% (unchanged pamiparib) [1] |

| Time to Maximum Plasma Concentration (t~max~) | Median 2.00 hours (range: 1.00–3.05 hours) [1] |

| Terminal Half-Life (t~1/2~) | Geometric mean 28.7 hours [1] |

| Total Recovery of Radioactivity in Excreta | 84.7% ± 3.5% [1] |

| Renal Excretion of Unchanged this compound | 1.11% of administered dose [1] |

| Fecal Excretion of Unchanged this compound | 2.11% of administered dose [1] |

The metabolic pathway of this compound can be visualized as follows, illustrating the key processes and enzymes involved:

This compound Metabolism and Excretion Pathway

Detailed Experimental Protocols

The foundational data on this compound's metabolism comes from a phase 1 open-label study (NCT03991494; BGB-290-106) [1].

- Study Design: The study involved four patients with advanced solid tumors. Each received a single oral 60 mg dose of [14C]-pamiparib (≈100 μCi) after an overnight fast. Patients remained in the clinical research unit for most of the sample collection period [1].

- Biosample Collection: Blood samples were collected serially after dosing and processed into plasma. Urine and feces were collected cumulatively at intervals. If discharge criteria were not met by day 7, outpatient collection continued up to day 14 [1].

- Radioactivity Measurement: Total radioactivity levels were determined in blood, plasma, urine, and feces using liquid scintillation counting [1].

- Metabolite Profiling and Identification: Plasma, urine, and fecal samples were prepared and analyzed using high-performance liquid chromatography coupled with radiometric detection and tandem mass spectrometry (HPLC-radiometry/MS/MS) to separate, quantify, and identify metabolites [1].

- Cytochrome P450 Phenotyping: The specific CYP enzymes involved in this compound's metabolism were identified using in vitro experiments with human liver microsomes and selective chemical inhibitors for various CYP enzymes [1] [2].

Clinical Implications for Drug Development

The metabolism profile of this compound has direct implications for its clinical use and further development.

- Drug-Drug Interaction (DDI) Potential: Coadministration with strong CYP3A inducers like rifampin reduces this compound plasma exposure by 38-43%, indicating a potential need for dose adjustments in such combinations. However, coadministration with strong CYP3A inhibitors like itraconazole does not significantly affect this compound exposure, suggesting dose modifications are not necessary with CYP3A inhibitors [2].

- Dosing Optimization: Population pharmacokinetic modeling suggests that doses lower than the standard 60 mg twice daily may be adequate for therapeutic effects in some patients, which could help optimize the benefit-to-risk ratio [3].

References

Pamiparib Clinical Trial Protocol Design: An Application Note

This document provides a framework for designing clinical trials of pamiparib, a selective and potent PARP1/2 inhibitor. Its favorable pharmacokinetic (PK) profile and ability to penetrate the blood-brain barrier make it a candidate for treating various solid tumors, including glioblastoma and small cell lung cancer (SCLC) [1] [2] [3].

Scientific and Clinical Rationale

This compound induces synthetic lethality in tumor cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations [1]. Unlike some other PARP inhibitors, this compound is not a substrate for P-glycoprotein (P-gp), which enhances its penetration of the blood-brain barrier, making it particularly suitable for treating brain tumors like glioblastoma [1] [2]. Furthermore, this compound exhibits strong PARP-DNA trapping activity, leading to more persistent DNA damage and increased cancer cell death [1]. It also shows strong synergy with temozolomide (TMZ), a standard therapy for glioblastoma, and can reverse TMZ resistance in preclinical models [1] [2].

Key Clinical Trial Designs and Considerations

Recent trials investigate this compound as monotherapy and combination therapy across different cancer types and treatment settings.

Example 1: Consolidation Therapy in Limited-Stage SCLC (Phase II) This design evaluates this compound as maintenance therapy after successful initial chemoradiation [3].

- Study Population: Patients with limited-stage SCLC who have not progressed after definitive platinum-based concurrent chemoradiotherapy (cCRT).

- Intervention: this compound 40 mg administered orally, twice daily, in 3-week cycles. Treatment begins within 2-6 weeks after completing cCRT and continues for up to one year or until disease progression or unacceptable toxicity [3].

- Primary Endpoint: 1-year Progression-Free Survival (PFS) rate [3].

- Key Secondary Endpoints: PFS, Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety [3].

Example 2: Population PK Modeling to Inform Dosing A population PK study in glioblastoma patients receiving 60 mg twice daily provides critical insights for dosing optimization [4].

- Structural Model: A one-compartment model with first-order absorption and elimination best described the plasma concentration-time profiles of both total and unbound this compound [4].

- Identified Covariates: Creatinine clearance significantly influenced the apparent volume of distribution (V/F), and age significantly influenced apparent clearance (CL/F). These covariates explained inter-individual variability in PK parameters [4].

- Dosing Simulation: The model suggested that lower doses, such as 20 mg twice daily, may achieve therapeutic target engagement in a general patient population, indicating potential for dose reduction strategies [4].

The table below summarizes the quantitative findings from the population pharmacokinetic analysis.

Table 1: Key Population Pharmacokinetic Parameters of this compound (60 mg BID) in Glioblastoma Patients [4]

| Parameter | Symbol | Population Estimate | Significant Covariates |

|---|---|---|---|

| Absorption Rate Constant | Ka | 1.58 h⁻¹ | None identified |

| Apparent Clearance | CL/F | 2.59 L/h | Age |

| Apparent Volume of Distribution | V/F | 44 L | Creatinine Clearance |

| Unbound Fraction | fu | 0.041 | Not Applicable |

Core Protocol Design Elements

This section details the standard modules for a this compound clinical trial protocol.

3.1. Study Population & Eligibility

- Inclusion Criteria: Key criteria include histologically/cytologically confirmed diagnosis of the target malignancy (e.g., glioblastoma, SCLC); adequate bone marrow, renal, and hepatic function; and ECOG performance status of 0-2 [4] [3].

- Exclusion Criteria: Typically exclude patients with histologically mixed cancers (e.g., mixed SCLC and NSCLC), those eligible for curative surgery or stereotactic radiotherapy, and those with previous treatment with any PARP inhibitor [3].

3.2. Recommended Dosage and Administration The recommended dose is 60 mg taken orally twice daily for glioblastoma monotherapy, based on early phase trials [4]. For consolidation therapy in SCLC, a dose of 40 mg twice daily is being investigated [3]. Doses should be taken approximately 12 hours apart, with or without food.

3.3. Primary and Secondary Endpoints

- Efficacy Endpoints: Progression-Free Survival (PFS) is a common primary endpoint. Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR) are standard secondary endpoints [3].

- Safety Endpoints: Type, frequency, and severity of adverse events, graded according to NCI-CTCAE (v5.0). Laboratory abnormalities and vital sign changes are also monitored [3].

- Exploratory Endpoints: Correlative biomarker studies are critical. These may include tumor molecular typing, assessment of the tumor immune microenvironment, gene expression profiling, tumor mutation burden, and ctDNA dynamics [3].

3.4. Statistical Considerations

- Sample Size: Calculation should be based on the primary endpoint. For example, a single-arm phase II trial in SCLC might be powered to detect a significant improvement in the 1-year PFS rate compared to a historical control.

- Analysis Sets: Typically include the Full Analysis Set (FAS) and the Safety Analysis Set (SAF). The FAS is often analyzed on an intention-to-treat (ITT) basis.

Experimental Protocols and Workflows

The following diagrams and protocols outline key experimental workflows for biomarker and pharmacokinetic components.

- 4.1. Biomarker Analysis Workflow This workflow outlines the process for exploratory biomarker analysis from sample collection to data integration.

Diagram 1: Biomarker Analysis Workflow for Exploratory Endpoints [3]

- 4.2. Population PK Modeling Workflow This diagram illustrates the standard workflow for developing a population pharmacokinetic model, which is essential for understanding drug disposition and optimizing doses.

Diagram 2: Population Pharmacokinetic Modeling Workflow [4]

- 4.3. Pharmacokinetic Sampling and Analysis Protocol

- Sample Collection: Collect blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 7, and 24 hours). Centrifuge samples at 1000× g at 4°C for 10 minutes to separate plasma [4].

- Sample Storage: Store plasma samples at -80°C until analysis [4].

- Bioanalytical Method: Quantify total and unbound this compound concentrations in plasma using a validated liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method [4].

- PK Analysis: Perform non-linear mixed-effects modeling using software such as MONOLIX to estimate population PK parameters and identify sources of variability [4].

Practical Implementation Guidance

- Dosing Optimization: Consider exploring lower doses (e.g., 20-40 mg BID) in new trial designs, as PK simulations suggest they may be efficacious while potentially improving the therapeutic window [4].

- Patient Stratification: Incorporate biomarker-driven patient selection where possible. While BRCA mutations are rare in glioblastoma, "BRCAness" phenotypes (e.g., PTEN mutation, IDH mutation, EGFRvIII) may predict sensitivity to this compound [2].

- Combination Therapy: Preclinical data strongly supports combination with temozolomide (TMZ). When designing combination trials, consider intermittent dosing schedules to mitigate overlapping hematological toxicities [1] [2].

- Toxicity Management: Establish clear guidelines for managing common class-effect toxicities of PARP inhibitors, such as hematological toxicities (anemia, neutropenia, thrombocytopenia) and gastrointestinal events.

Conclusion

This compound's distinct pharmacological profile supports its clinical development across multiple cancer types. Successful trial design should leverage population PK modeling for dose justification, incorporate robust biomarker strategies, and carefully manage toxicity, particularly in combination regimens. The ongoing research indicates a promising direction for optimizing this compound's use through lower, more targeted dosing and patient selection based on DNA damage response deficiencies.

References

- 1. This compound is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. as consolidation treatment after concurrent... This compound [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Modeling of Total and Unbound ... [pmc.ncbi.nlm.nih.gov]

Scientific Rationale and Mechanism of Action

The combination leverages the concept of synthetic lethality and directly targets a key resistance mechanism to TMZ.

- Temozolomide's Role: TMZ is a DNA alkylating agent that induces cytotoxic DNA damage, particularly methyl adducts. The primary mechanism of TMZ resistance is mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [1] [2].

- Pamiparib's Role: this compound is a potent and selective inhibitor of PARP1 and PARP2 enzymes, which are crucial for the repair of DNA single-strand breaks via the base excision repair (BER) pathway [1]. By inhibiting PARP, this compound prevents the repair of TMZ-induced DNA damage. A key differentiator of this compound from other PARP inhibitors is that it is not a substrate for P-glycoprotein, leading to superior penetration of the blood-brain barrier, which is essential for treating brain tumors [3] [1].

- Synergistic Effect: When TMZ creates DNA damage that the BER pathway attempts to fix, the concurrent inhibition of BER by this compound leads to the collapse of replication forks and the generation of lethal DNA double-strand breaks. This synergy can overcome TMZ resistance and trigger cancer cell death [1] [2].

The diagram below visualizes this synergistic mechanism of action.

Clinical Trial Evidence and Efficacy Data

Clinical trials have evaluated this compound in combination with radiotherapy (RT) and/or TMZ in both newly diagnosed and recurrent glioblastoma. The data demonstrates encouraging disease control and a potential to benefit the poor-prognosis unmethylated MGMT population [3] [4].

Table 1: Key Efficacy Outcomes from a Phase Ib/II Study (NCT03150862) [3]

| Patient Population | Treatment Arm | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Treatment-naïve, MGMT unmethylated | This compound + RT | 67.9% | 11.3% | 12.8 months |

| Recurrent/Refractory (All MGMT) | This compound + TMZ | 40.9% | 13.6% | 7.3 months |

Table 2: Safety Profile of Combination Regimens [3]

| Treatment Arm | Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Serious TEAEs | Most Common TEAEs |

|---|---|---|---|

| Arm A: this compound + RT (Newly Diagnosed) | 55.0% | 36.7% | Fatigue, Nausea |

| Arm B: this compound + RT + TMZ (Newly Diagnosed) | 44.4% | 22.2% | Fatigue, Nausea |

| Arm C: this compound + TMZ (Recurrent) | 66.0% | 38.3% | Fatigue, Nausea, Cytopenias* |

Note: Treatment-emergent cytopenia (e.g., anemia, neutropenia) was a notable adverse effect but was generally manageable and reversible with dose modifications [3] [5].

Detailed Experimental Protocols

The following protocols are synthesized from the referenced clinical trials and can serve as a guideline for preclinical or clinical study design.

Protocol 1: In Vitro Assessment of Combination Efficacy

This protocol is designed to evaluate the synergistic anti-proliferative effects of this compound and TMZ in glioma cell lines.

- Cell Lines: Use a panel of glioblastoma cell lines with varying MGMT and HRD status. Culture cells in DMEM or RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2 [1].

- Compound Treatment: Treat cells in duplicate with a 10-point serial dilution of this compound (e.g., 0.02–200 nM) and TMZ. Include single-agent and vehicle control groups [1].

- Viability Assay: After 5-7 days of continuous exposure, assess cell viability using the CellTiter-Glo luminescent assay, which quantifies ATP as a proxy for metabolically active cells [1].

- Data Analysis: Calculate IC50 values for each single agent and the combination. Use the Combination Index (CI) method (e.g., Chou-Talalay) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Clinical Dosing for Newly Diagnosed Glioblastoma (Unmethylated MGMT)

This regimen was established as the recommended Phase II dose in the NCT03150862 study [3].

- Concurrent Phase:

- This compound: 60 mg orally, twice daily (BID), throughout the course of radiotherapy (6-7 weeks).

- Radiotherapy (RT): Standard focal RT at 2 Gy per fraction, 5 days per week, for a total dose of 60 Gy.

- Maintenance Phase (following a 4-week rest after RT):

- This compound: 60 mg orally, twice daily.

- Temozolomide: 60 mg orally, once daily, on days 1-7 of each 28-day cycle.

- Treatment Duration: Continue until disease progression, unacceptable toxicity, or patient withdrawal.

Protocol 3: Clinical Dosing for Recurrent Glioblastoma

This protocol outlines the combination therapy for patients with recurrent or progressive disease [3] [5].

- Dosing Regimen:

- This compound: 60 mg orally, twice daily, continuously.

- Temozolomide: 20-60 mg orally, once daily, continuously (metronomic dosing) or on days 1-7 of a 28-day cycle.

- Dose Modifications: Proactively monitor blood counts. For Grade ≥3 hematologic toxicities, interrupt this compound and TMZ until recovery to ≤ Grade 1, then consider resuming at a reduced dose (e.g., this compound 40 mg BID) [3].

The workflow for the key clinical trial is summarized in the diagram below.

Discussion and Future Directions

The combination of this compound and TMZ is a scientifically grounded strategy for glioblastoma. Its ability to potentially overcome MGMT-mediated resistance is particularly valuable for the unmethylated patient population [3]. However, several challenges and future directions must be considered.

- Predictive Biomarkers: Beyond MGMT status, there is a need to identify additional biomarkers, such as homologous recombination deficiency (HRD), to better select patients most likely to respond [2].

- Toxicity Management: Hematologic toxicity, while manageable, requires careful monitoring and dose adjustments. Future studies should explore optimized scheduling to improve the therapeutic window [3] [5].

- Novel Combinations: Research is ongoing to combine PARP inhibitors like this compound with other modalities, including immunotherapy, anti-angiogenic agents, and other targeted therapies, to enhance efficacy [2].

- Recent Findings in IDH-Mutant Gliomas: A 2025 study (NCT03749187) in recurrent IDH-mutant gliomas found that while this compound achieved excellent brain penetration, the combination with TMZ did not produce a meaningful objective response rate, though some patients experienced prolonged progression-free survival. This highlights that efficacy may be highly context-dependent based on tumor genetics [5] [6].

References

- 1. This compound is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors in gliomas: Mechanisms of action, current ... [sciencedirect.com]

- 3. Phase Ib/II Study of this compound Plus Radiation Therapy and/or ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib/II Study of this compound Plus Radiation Therapy and/or ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I/II and Window-of-Opportunity Study of this compound ... [delta.larvol.com]

- 6. Brain Tumor Clinical Trials [hopkinsmedicine.org]

Comprehensive Application Notes and Protocols: Pamiparib in Combination with PD-L1 Checkpoint Inhibitors for Cancer Immunotherapy

Introduction and Mechanistic Rationale

The strategic combination of poly (ADP-ribose) polymerase inhibitors (PARPi) with immune checkpoint inhibitors (ICIs) represents a promising frontier in cancer therapeutics that leverages synergistic mechanisms to overcome tumor resistance. PARPi, including the investigational agent pamiparib, exert their primary anti-tumor effects through synthetic lethality in tumors with deficient homologous recombination (HR) repair pathways, particularly those harboring BRCA1/2 mutations. This synthetic lethality occurs when PARP inhibition prevents repair of DNA single-strand breaks, which collapse into double-strand breaks during DNA replication; in HR-deficient cells, these lesions become lethal [1] [2]. Beyond this direct cytotoxic effect, emerging research has revealed that PARPi significantly influence the tumor immune microenvironment (TIME) through multiple immunomodulatory mechanisms [3].

The scientific premise for combining this compound with PD-1/PD-L1 inhibitors rests on compelling mechanistic interactions. DNA damage induced by PARPi activates the cGAS-STING pathway, leading to increased production of type I interferons that enhance tumor immunogenicity and promote T-cell infiltration [3]. Additionally, PARPi have been demonstrated to upregulate PD-L1 expression on tumor cells through activation of the JAK2/STAT3 signaling pathway, creating a compensatory immune resistance mechanism that can be effectively targeted with PD-1/PD-L1 blockers [4]. This combination strategy simultaneously increases tumor antigenicity through enhanced DNA damage while blocking adaptive immune resistance pathways, resulting in synergistic anti-tumor activity [2] [3] [4].

Scientific Background and Experimental Evidence

This compound Pharmacological Profile

This compound (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2 with distinctive pharmacological properties. Preclinical studies demonstrate that this compound exhibits 16-fold greater potency than olaparib in BRCA1-mutated MDA-MB-436 breast cancer xenograft models [1]. A key differentiator of this compound is its favorable blood-brain barrier penetration, which is not compromised by efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) that limit central nervous system exposure to other PARPi [1]. This property makes this compound particularly relevant for treating tumors with brain metastases or primary brain malignancies. This compound effectively inhibits PARP enzymatic activity at low doses, with oral administration of just 3 mg/kg sufficient to abrogate PARylation in brain tumor tissues [1].

Preclinical Evidence for Combination Therapy

Groundbreaking research has demonstrated that this compound treatment significantly upregulates PD-L1 expression on cancer cells, creating a rational basis for combination with PD-1/PD-L1 inhibitors. In pancreatic cancer models, this compound induced dose-dependent and time-dependent PD-L1 upregulation through activation of the JAK2/STAT3 pathway [4]. This increased PD-L1 expression represents an adaptive immune resistance mechanism that can be exploited therapeutically by adding PD-L1 blockade. In vivo studies showed that while this compound monotherapy attenuated tumor growth, combination with PD-L1 inhibitors resulted in significantly enhanced therapeutic efficacy compared to either agent alone [4]. The combination approach altered the tumor immune microenvironment, notably increasing CD8+ T cell infiltration and activity, suggesting robust immune-mediated anti-tumor responses [4].

Table 1: Key Preclinical Findings Supporting this compound and PD-L1 Inhibitor Combination

| Experimental Model | Treatment Conditions | Key Findings | Reference |

|---|---|---|---|

| Pancreatic cancer cells (SW1990, BxPC-3) | This compound (5-100 μM) for 6-24h | Dose- and time-dependent PD-L1 upregulation via JAK2/STAT3 pathway | [4] |

| Mouse allograft tumor model (Pan-02 cells) | This compound (3 mg/kg) twice daily + anti-PD-L1 | Significant tumor growth inhibition; altered immune microenvironment | [4] |

| BRCA-mutated cancer models | PARPi + anti-PD-1/PD-L1 | Increased CD8+ T cell infiltration and activation; synergistic anti-tumor effect | [3] |

| Intracranial xenograft models | This compound + temozolomide | Improved blood-brain barrier penetration; efficacy in brain tumor models | [1] |

Clinical Trial Landscape

The compelling preclinical evidence for this compound combination therapy has transitioned to clinical evaluation. While specific clinical trials focusing on this compound with PD-L1 inhibitors are ongoing, the broader category of PARPi-ICI combinations has demonstrated promising results in various malignancies. The JASPER trial (NCT04633902) is specifically evaluating the combination of this compound with the PD-1 inhibitor tislelizumab in patients with advanced solid tumors [3]. Preliminary data from other PARPi-ICI combinations provide supportive evidence for this approach, showing enhanced response rates in ovarian cancer, breast cancer, and prostate cancer patients [2] [3]. However, challenges remain regarding optimal patient selection, management of overlapping toxicities, and understanding resistance mechanisms.

Experimental Protocols

In Vitro Assessment of PD-L1 Expression

Objective: To evaluate the effect of this compound on PD-L1 expression in cancer cell lines and elucidate the underlying molecular mechanisms.

Materials and Reagents:

- Cancer cell lines (e.g., SW1990, BxPC-3 pancreatic cancer cells)

- This compound (prepare 10 mM stock solution in DMSO)

- Cell culture media and supplements

- Antibodies for flow cytometry: anti-PD-L1-APC, isotype control

- Western blot reagents: anti-PD-L1, anti-p-STAT3, anti-STAT3, anti-β-actin

- JAK2 inhibitors (e.g., fedratinib) for mechanistic studies

Procedure:

Cell Culture and Treatment:

- Maintain cells in appropriate media at 37°C with 5% CO₂

- Seed cells at 2×10⁵ cells/well in 6-well plates and allow to adhere overnight

- Treat cells with this compound (0-100 μM) for 6-24 hours

- For mechanistic studies, pre-treat with JAK2 inhibitor for 2 hours before this compound addition

Flow Cytometry Analysis:

- Harvest cells using non-enzymatic cell dissociation buffer

- Wash twice with cold FACS buffer (PBS + 2% FBS)

- Incubate with anti-PD-L1-APC antibody (1:100) for 30 minutes at 4°C in the dark

- Wash twice with FACS buffer and resuspend in 300 μL buffer

- Analyze using flow cytometry within 2 hours

- Use appropriate isotype controls for gating strategy

Western Blot Analysis:

- Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Determine protein concentration using BCA assay

- Separate 30 μg protein by SDS-PAGE and transfer to PVDF membranes

- Block with 5% non-fat milk for 1 hour at room temperature

- Incubate with primary antibodies (1:1000) overnight at 4°C

- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature

- Develop using enhanced chemiluminescence substrate and image

Data Analysis:

- Express PD-L1 expression as mean fluorescence intensity (MFI) normalized to untreated controls

- Perform statistical analysis using one-way ANOVA with post-hoc tests

- Experiments should be conducted in triplicate with three biological replicates

In Vitro Immune Cell-Mediated Killing Assay

Objective: To evaluate the synergistic effect of this compound and PD-L1 blockade on T-cell mediated killing of cancer cells.